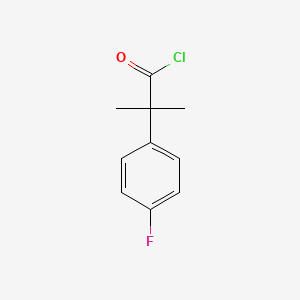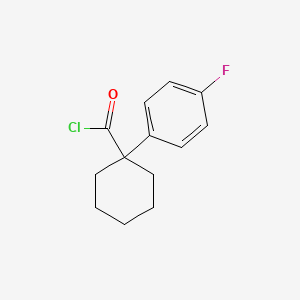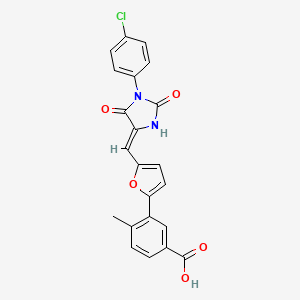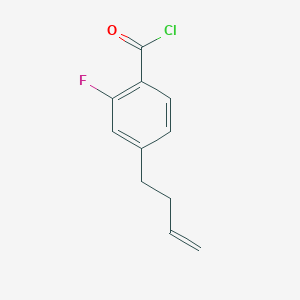
2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound with a carboxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of trimethylamine with a suitable carboxycarbonyl precursor under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification methods, such as chromatography and recrystallization, is common in industrial settings.
化学反応の分析
Types of Reactions
2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different nucleophiles.
科学的研究の応用
2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with molecular targets through ionic and covalent bonding. The compound can disrupt cellular processes by interacting with cell membranes and proteins, leading to antimicrobial effects. The pathways involved include inhibition of enzyme activity and disruption of membrane integrity.
類似化合物との比較
Similar Compounds
- 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
- 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium bromide
- 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium sulfate
Uniqueness
2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific iodide ion, which imparts distinct chemical properties and reactivity compared to its chloride, bromide, and sulfate counterparts. The iodide ion can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in research and industry.
特性
分子式 |
C7H14INO4 |
|---|---|
分子量 |
303.09 g/mol |
IUPAC名 |
trimethyl(2-oxalooxyethyl)azanium;iodide |
InChI |
InChI=1S/C7H13NO4.HI/c1-8(2,3)4-5-12-7(11)6(9)10;/h4-5H2,1-3H3;1H |
InChIキー |
DDYJQBBKDGROJP-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)CCOC(=O)C(=O)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12840061.png)





![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)







